![molecular formula C14H11ClN2OS B1462761 4-氯-2-(甲氧基甲基)-5-苯并噻吩并[2,3-d]嘧啶 CAS No. 1179057-31-8](/img/structure/B1462761.png)
4-氯-2-(甲氧基甲基)-5-苯并噻吩并[2,3-d]嘧啶
描述
“4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C8H7ClN2OS . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
Pyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . The specific molecular structure of “4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine” is not detailed in the sources retrieved.科学研究应用
抗病毒活性
对嘧啶衍生物(包括噻吩并[2,3-d]嘧啶)的研究显示出潜在的抗病毒特性,特别是对逆转录病毒。例如,某些 5-取代的 2,4-二氨基嘧啶衍生物在细胞培养中表现出对逆转录病毒复制的明显抑制作用,突出了嘧啶类似物的抗病毒潜力 (Hocková 等人,2003)。
晶体结构分析
对同晶型嘧啶衍生物的研究揭示了晶体和分子结构分析在了解这些化合物的电子和几何构型方面的重要性。此类见解对于设计具有所需物理和化学性质的化合物至关重要 (Trilleras 等人,2009)。
合成应用
新型噻吩并嘧啶及其相关稠合体系的合成一直备受关注,因为它们具有生物学和药理活性。从与所讨论化合物相似的前体合成吡啶并[3′,2′:4,5]噻吩并[3,2‐d]嘧啶的研究表明了开发新治疗剂的潜力 (Bakhite 等人,2005)。
生物活性
对嘧啶衍生物(包括噻吩并[2,3-d]嘧啶)的合成和生物活性的研究强调了它们在开发新的抗菌和抗真菌剂方面的潜力。该类化合物对各种微生物显示出有效性,表明 4-氯-2-(甲氧基甲基)-5-苯并噻吩并[2,3-d]嘧啶在类似应用中的效用 (Jafar 等人,2017)。
非线性光学 (NLO) 性质
嘧啶的衍生物,包括噻吩并[2,3-d]嘧啶,已因其非线性光学 (NLO) 性质而受到探索。研究表明,这些化合物表现出有希望的 NLO 特性,这对于光电和光子器件的应用至关重要 (Hussain 等人,2020)。
未来方向
Pyrimidines have a wide range of pharmacological effects and are part of many drugs . They are considered a vital heterocyclic moiety due to their large spectrum of biological and pharmacological activities . Therefore, the development of more potent and efficacious drugs with pyrimidine scaffold is a potential future direction .
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity, suggesting potential targets could be various cancer cell lines .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to inhibit certain enzymes, which could be a potential mode of action .
Biochemical Pathways
Given the potential anticancer activity of pyrimidine derivatives, it can be inferred that the compound may interfere with pathways involved in cell proliferation and survival .
Result of Action
Based on the potential anticancer activity of pyrimidine derivatives, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells .
生化分析
Biochemical Properties
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes by transferring phosphate groups from ATP to specific amino acids in proteins. This compound interacts with several protein kinases, inhibiting their activity and thereby affecting cell signaling pathways. The nature of these interactions involves binding to the active site of the kinases, preventing ATP from accessing the site and thus inhibiting the phosphorylation process .
Cellular Effects
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine has been shown to exert various effects on different types of cells. In cancer cells, it inhibits cell proliferation by interfering with cell signaling pathways that are crucial for cell growth and division. This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it influences cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine involves its binding interactions with protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their kinase activity, leading to a decrease in the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways, including those involved in cell growth, differentiation, and survival. Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of the compound can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine in animal models vary with different dosages. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s impact on metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been noted, where a certain dosage level is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The localization and accumulation of the compound can affect its activity and efficacy. For example, its interaction with efflux transporters can influence its bioavailability and resistance to degradation .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine is crucial for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localization patterns can influence the compound’s ability to modulate cellular processes and exert its biological effects .
属性
IUPAC Name |
4-chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-7-11-16-13(15)12-10(8-19-14(12)17-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYDTOXPHBQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)
![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)
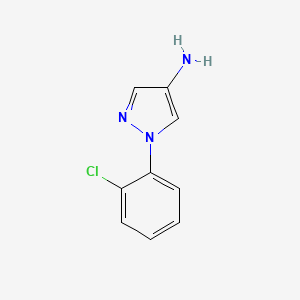

![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)

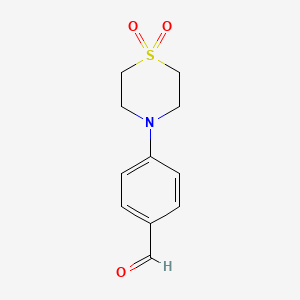
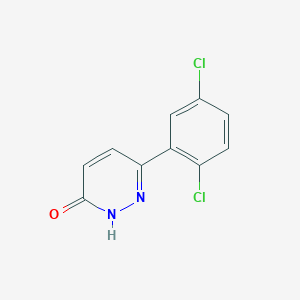
![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)
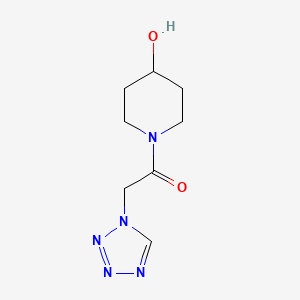
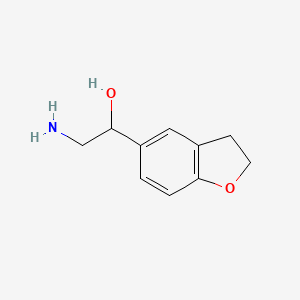
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)